1-(4-Bromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
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Overview
Description
1-(4-Bromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves the following steps:
Formation of the phenoxypropanol backbone: This can be achieved by reacting 4-bromo-phenol with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(4-bromo-phenoxy)-2,3-epoxypropane.
Nucleophilic substitution: The epoxy group can be opened by reacting with 4-phenylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the bromine atom using hydrogenation in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly its interaction with receptors in the central nervous system.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol would depend on its specific interactions with molecular targets. It may act on receptors in the central nervous system, modulating neurotransmitter release or receptor activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol: Similar structure with a chlorine atom instead of bromine.
1-(4-Methoxy-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol: Similar structure with a methoxy group instead of bromine.
Uniqueness
1-(4-Bromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C19H23BrN2O2 |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
1-(4-bromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H23BrN2O2/c20-16-6-8-19(9-7-16)24-15-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9,18,23H,10-15H2 |
InChI Key |
BYVSFAAQILCDRA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)Br)O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)Br)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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